molecular formula C7H15NO B1592641 (4-Methylpiperidin-4-yl)methanol CAS No. 297172-16-8

(4-Methylpiperidin-4-yl)methanol

Cat. No.: B1592641
CAS No.: 297172-16-8
M. Wt: 129.2 g/mol
InChI Key: XZYORTYWJFJBDE-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-4-yl)methanol is a chemical compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound features a hydroxymethyl group attached to the fourth carbon of the piperidine ring, with a methyl group also attached to the same carbon. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with formaldehyde and hydrogen cyanide, followed by hydrolysis. Another common method is the reduction of 4-methylpiperidin-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of 4-methylpiperidin-4-one in the presence of a suitable catalyst, such as palladium on carbon. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methylpiperidin-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylpiperidin-4-yl)methanol is unique due to the presence of both a hydroxymethyl and a methyl group at the fourth carbon of the piperidine ring. This dual substitution imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(4-methylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(6-9)2-4-8-5-3-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYORTYWJFJBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626367
Record name (4-Methylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297172-16-8
Record name (4-Methylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylpiperidin-4-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (1-benzyl-4-methylpiperidin-4-yl)methanol (2.7 g, 12 mmol) in methanol (34 mL) was added ammonium formate (8.6 g, 135 mmol) followed by palladium on carbon (10% w/w, 3.6 g, 1.7 mmol). The reaction mixture was stirred for 18 hours under a balloon of hydrogen, then degassed, flushed with nitrogen, and filtered over a pad of celite. The solvent was removed in vacuo and the resulting residue was purified by flash chromatography (silica, 40 g, ISCO, 0-20% methanol in methylene chloride) to afford the title compound as a colorless oil, which was used in the next step without any further purification (1.2 g, 76%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methylpiperidin-4-yl)methanol
Reactant of Route 2
(4-Methylpiperidin-4-yl)methanol
Reactant of Route 3
(4-Methylpiperidin-4-yl)methanol
Reactant of Route 4
(4-Methylpiperidin-4-yl)methanol
Reactant of Route 5
(4-Methylpiperidin-4-yl)methanol
Reactant of Route 6
(4-Methylpiperidin-4-yl)methanol

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